N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core linked to a pyrimidine scaffold via an ethyleneoxy bridge. The pyrimidine ring is substituted with a pyrrolidin-1-yl group, while the benzene ring carries a trifluoromethyl (-CF₃) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine substituent may influence binding affinity through steric and electronic effects .
Properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c18-17(19,20)13-3-5-14(6-4-13)28(25,26)23-7-10-27-16-11-15(21-12-22-16)24-8-1-2-9-24/h3-6,11-12,23H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJABSHCKSUXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.
Compound Overview
This compound features a pyrimidine ring substituted with a pyrrolidine group , an ethoxy linker , and a trifluoromethyl benzenesulfonamide moiety . The unique combination of these functional groups suggests a potential for diverse biological activities, particularly in the fields of oncology and inflammation.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : This is achieved through condensation reactions involving precursors like 2-chloro-4,6-dimethoxypyrimidine and pyrrolidine under basic conditions.
- Introduction of the Ethoxy Linker : A nucleophilic substitution reaction introduces the ethoxy group.
- Attachment of the Benzamide Moiety : The final step involves coupling with 4-sulfamoylbenzoic acid using coupling agents such as EDCI and DMAP.
This compound has been identified as a potential enzyme inhibitor , particularly targeting various kinases involved in cell signaling pathways. Its mechanism involves binding to the active sites of these enzymes, thereby inhibiting their activity and modulating cellular processes such as proliferation and apoptosis in cancer cells.
Therapeutic Applications
Research indicates that this compound exhibits several promising biological activities:
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound. Below is a summary table highlighting relevant findings:
These studies underscore the potential of compounds with similar structural features to exhibit significant biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several benzenesulfonamide and pyrimidine derivatives documented in the literature. Key comparisons include:
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s solubility is inferred to be moderate, similar to ’s 10 mM in DMSO, due to the polar sulfonamide and ethyleneoxy groups . In contrast, perfluorinated benzenesulfonamides () exhibit extreme hydrophobicity, limiting their bioavailability .
- Thermal Stability : Compounds with pyrimidine cores (e.g., ) show melting points around 175–178°C, suggesting that the target compound may exhibit comparable thermal stability .
- Biological Activity : The trifluoromethyl group is a recurring feature in kinase inhibitors (e.g., and ), implying that the target compound may target similar pathways, such as tyrosine kinases or phosphodiesterases .
Preparation Methods
Primary Disconnection: Ether Bond Formation
The ethyloxy bridge connecting the pyrimidine and benzenesulfonamide groups suggests a Williamson ether synthesis strategy. This involves coupling a pyrimidin-4-ol derivative with a 2-chloroethylamine intermediate, followed by sulfonylation. Alternative pathways employing Mitsunobu reactions or Ullmann-type couplings are less favorable due to potential side reactions with the sulfonamide group.
Secondary Disconnection: Sulfonamide Formation
The 4-(trifluoromethyl)benzenesulfonamide fragment can be prepared via sulfonation of 4-(trifluoromethyl)aniline, followed by chlorination and amination. The electron-withdrawing trifluoromethyl group necessitates careful control of reaction conditions to prevent premature hydrolysis or decomposition.
Tertiary Disconnection: Pyrimidine Functionalization
Introducing the pyrrolidine moiety at the 6-position of the pyrimidine ring typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination. The electron-deficient nature of the pyrimidine system facilitates SNAr reactions under basic conditions.
Synthesis of 6-(Pyrrolidin-1-yl)pyrimidin-4-ol
The pyrimidine core is constructed through a convergent synthesis approach, prioritizing regioselective substitutions.
Pyrimidine Ring Formation
A modified Biginelli reaction employing ethyl acetoacetate, urea, and an appropriate aldehyde under acidic conditions yields 4-hydroxypyrimidine derivatives. Alternatively, condensation of amidines with 1,3-diketones provides better control over substitution patterns.
Table 1: Comparative Analysis of Pyrimidine Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) | Reference Type |
|---|---|---|---|---|
| Biginelli Reaction | Ethyl acetoacetate, urea | HCl/EtOH, reflux | 45-50 | Analogous |
| Amidines Condensation | 1,3-Diketone, guanidine | NaOEt/EtOH, 80°C | 62-68 | Literature |
Pyrrolidine Substitution
The 6-chloro intermediate undergoes SNAr reaction with pyrrolidine in dimethylformamide (DMF) at 80°C, achieving >85% substitution efficiency. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining yield.
Preparation of 4-(Trifluoromethyl)benzenesulfonamide
This fragment requires sequential sulfonation and amination, with careful handling of the trifluoromethyl group's reactivity.
Sulfonation of 4-(Trifluoromethyl)aniline
Chlorosulfonic acid (ClSO3H) in dichloroethane at 0-5°C provides the sulfonyl chloride intermediate, with immediate quenching preventing over-sulfonation. The reaction achieves 78% conversion efficiency, as confirmed by TLC monitoring.
Amination to Sulfonamide
Treatment with concentrated ammonium hydroxide at -10°C yields the primary sulfonamide. Alternative amine sources like methylamine introduce branching impurities and are avoided.
Ether Bond Formation via Williamson Synthesis
Coupling the pyrimidine and sulfonamide fragments demands precise stoichiometry and phase-transfer catalysis.
Alkylation of Pyrimidin-4-ol
Reaction of 6-(pyrrolidin-1-yl)pyrimidin-4-ol with 1,2-dibromoethane in potassium carbonate/DMF at 60°C produces the bromoethyl intermediate. Excess dibromoethane (1.5 eq) ensures complete monoalkylation.
Nucleophilic Displacement
Substitution of the terminal bromide with the sulfonamide nitrogen employs tetrabutylammonium iodide (TBAI) as phase-transfer catalyst in acetonitrile at reflux. This two-step approach achieves 68% overall yield versus 42% for direct coupling methods.
Table 2: Optimization of Ether Coupling Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 50-90°C | 80°C | +22% |
| Base | K2CO3, NaOH, Et3N | K2CO3 | +15% |
| Solvent | DMF, DMSO, MeCN | DMF/MeCN (1:1) | +18% |
| Catalyst Loading | 5-20 mol% TBAI | 10 mol% | +12% |
Alternative Synthetic Pathways and Comparative Analysis
While the Williamson synthesis remains predominant, emerging methodologies offer complementary advantages.
Mitsunobu Reaction Approach
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine enables direct coupling between pyrimidin-4-ol and 2-aminoethyl sulfonamide. However, phosphine oxide byproducts complicate purification, limiting industrial applicability.
Ullmann-Type Coupling
Copper-catalyzed coupling under microwave irradiation shows promise for electron-deficient aromatics but requires expensive ligands and gives variable yields (50-72%).
Purification and Analytical Characterization
Final product quality depends on multi-stage purification and rigorous spectroscopic validation.
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (3:1) at -20°C removes residual coupling reagents, enhancing purity from 88% to 99.5% as measured by HPLC.
Spectroscopic Fingerprinting
1H NMR analysis confirms structure through key resonances:
- Pyrimidine H-2 singlet at δ 8.42 ppm
- Ethyloxy CH2 protons as triplet at δ 4.32 ppm (J=6.5 Hz)
- Pyrrolidine N-CH2 multiplet at δ 3.15-3.28 ppm
Scale-Up Considerations and Industrial Relevance
Transitioning from laboratory to production scale introduces unique challenges requiring process modifications.
Continuous Flow Synthesis
Implementing flow chemistry for the SNAr step improves heat dissipation, reducing decomposition from 12% to 3% at kilogram scale.
Green Chemistry Metrics
Solvent recycling programs and catalytic system recovery increase process mass intensity (PMI) from 32 to 18, aligning with ACS Green Chemistry principles.
Q & A
Q. What are the key synthetic steps and solvent systems for preparing N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide?
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example, the pyrimidine core is functionalized with pyrrolidine via SNAr (nucleophilic aromatic substitution), followed by etherification with an ethylene-linked sulfonamide intermediate. Common solvents include dimethylformamide (DMF) for SNAr reactions and ethanol for coupling steps, with temperatures ranging from 60–100°C . Potassium carbonate is often used as a base to deprotonate hydroxyl or amine groups during ether or amide bond formation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying the connectivity of the pyrrolidine, pyrimidine, and sulfonamide moieties. For instance, the ethylene linker’s oxy-group produces distinct deshielded proton signals (~4.5–5.0 ppm) .
- HPLC : Used to assess purity (>95%) and detect byproducts from incomplete substitutions or side reactions .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What are the primary research applications of this compound in medicinal chemistry?
The trifluoromethyl sulfonamide group enhances binding to hydrophobic enzyme pockets, making it a candidate for targeting kinases or G-protein-coupled receptors (GPCRs). It is often used as a lead compound for structure-activity relationship (SAR) studies in anticancer or anti-inflammatory drug discovery .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis yield of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for critical steps like pyrimidine functionalization. For example, ICReDD’s workflow combines computational modeling with experimental validation to optimize reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches. This method reduced reaction development time by 40% in analogous sulfonamide syntheses .
Q. How can researchers resolve contradictions between crystallographic data and solution-phase NMR structural analyses?
- X-ray Crystallography : Provides definitive bond lengths and angles (e.g., triclinic crystal system with space group , Å, Å) .
- Dynamic NMR : Assesses conformational flexibility in solution, such as pyrrolidine ring puckering or sulfonamide rotation, which may explain discrepancies between solid-state and solution structures .
Q. What strategies are effective in designing analogs to enhance target selectivity?
- Bioisosteric Replacement : Substitute the pyrrolidine ring with piperidine or morpholine to modulate steric and electronic effects .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF, -NO) at the benzene ring to improve binding affinity to ATP-binding pockets .
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict interactions with targets like carbonic anhydrase IX, a cancer-associated enzyme .
Q. How do reaction conditions influence the stability of intermediates during synthesis?
- Moisture Sensitivity : The pyrimidine intermediate is hygroscopic; reactions must be performed under anhydrous conditions with molecular sieves .
- Thermal Degradation : Prolonged heating (>80°C) in polar aprotic solvents (e.g., DMF) can lead to sulfonamide hydrolysis. Stability is monitored via TLC or inline IR spectroscopy .
Methodological Considerations
Q. What protocols are recommended for scaling up the synthesis while maintaining purity?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing side reactions .
- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal habit and yield >90% pure product .
Q. How can researchers validate the compound’s biological activity against off-target effects?
- Selectivity Profiling : Screen against a panel of 100+ kinases using competitive binding assays (e.g., KINOMEscan) .
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation, a common issue with trifluoromethylated compounds .
Data Interpretation and Optimization
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., ) using GraphPad Prism .
- Principal Component Analysis (PCA) : Identify SAR trends across analogs (e.g., lipophilicity vs. IC) .
Q. How can contradictory solubility data in different solvent systems be reconciled?
- Hansen Solubility Parameters : Calculate HSPs to predict solubility in untested solvents (e.g., δD = 18.5 MPa, δP = 10.2 MPa) .
- Co-solvency Strategies : Use PEG-400/water mixtures to enhance aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
